N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide

Description

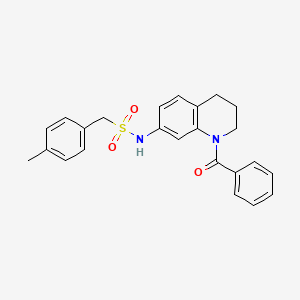

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide is a sulfonamide derivative featuring a benzoyl-substituted tetrahydroquinoline core and a p-tolylmethanesulfonamide moiety. Its structure integrates a sulfonamide pharmacophore, commonly associated with carbonic anhydrase (CA) inhibition, and aromatic substituents that may enhance lipophilicity and target binding.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-(4-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-18-9-11-19(12-10-18)17-30(28,29)25-22-14-13-20-8-5-15-26(23(20)16-22)24(27)21-6-3-2-4-7-21/h2-4,6-7,9-14,16,25H,5,8,15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREAASSKYMTTPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide, a complex organic compound, belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3S. Its structure features a tetrahydroquinoline core with a benzoyl group and a methanesulfonamide moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 366.47 g/mol |

| LogP | 3.449 |

| Polar Surface Area | 39.166 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound can inhibit key enzymes involved in bacterial cell wall synthesis, specifically targeting D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) .

Antimicrobial Activity

Studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, a related compound demonstrated effective fungicidal activity against Valsa mali and Sclerotinia sclerotiorum, with EC50 values lower than those of commercial fungicides . This suggests that this compound may also possess similar antifungal properties.

Anticancer Potential

The compound's structural characteristics indicate potential anticancer activity. Research into related compounds has shown that tetrahydroquinoline derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . Further studies are needed to establish the specific anticancer effects of this particular compound.

Study 1: Antimicrobial Efficacy

A study published in 2020 evaluated the antimicrobial efficacy of N-benzenesulfonyl tetrahydroquinoline derivatives against resistant bacterial strains. The results indicated that the compounds exhibited notable antibacterial activity without significant membrane disruption effects, suggesting a non-surfactant mechanism .

Study 2: Synthesis and Activity Correlation

In another study focusing on the synthesis of N-substituted benzoyl tetrahydroquinolines, researchers found that specific substituents dramatically influenced the biological activity of the compounds. For example, certain derivatives exhibited superior fungicidal activities compared to established fungicides . This highlights the importance of structural modifications in enhancing biological efficacy.

Comparison with Similar Compounds

Key Analogs :

- Compound 24 (N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide): Features a 2-oxo group on the tetrahydroquinoline core and a simple methanesulfonamide substituent.

- Compound 25 (N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide): Includes a methyl group at position 1 of the tetrahydroquinoline core.

- Compound (1,1,1-trifluoro-N-[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide): Substituted with a trifluoromethanesulfonamide and an isobutyl group at position 1.

Target Compound vs. Analogs :

- Benzoyl vs.

- p-Tolyl vs.

Carbonic Anhydrase Inhibition Potential

Compounds 21–25 () were evaluated for CA inhibition, with sulfonamide derivatives like 24 showing activity. However, its benzoyl and p-tolyl substituents could modulate potency:

- Benzoyl Group : May enhance selectivity for CA isoforms (e.g., CA IX) due to steric complementarity with hydrophobic enzyme pockets .

- p-Tolylmethanesulfonamide : Similar to Compound 22 (diflunisal-derived), which showed high melting point (281–282°C) and likely strong crystallinity, this group may improve metabolic stability .

Research Implications and Limitations

Q & A

Q. What are the common synthetic routes for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide, and what are the critical reaction conditions?

The synthesis involves three key steps:

- Tetrahydroquinoline core formation : Catalytic hydrogenation of a quinoline precursor or reduction of an aniline derivative (e.g., using NaBH₄ or H₂/Pd-C) .

- Benzoylation : Reaction with benzoyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C to introduce the benzoyl group .

- Sulfonamide coupling : Use of 1-(p-tolyl)methanesulfonyl chloride under anhydrous conditions in aprotic solvents (e.g., DCM or THF) at controlled temperatures (20–40°C) . Critical conditions include moisture-free environments, stoichiometric control of reagents, and purification via column chromatography .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms the tetrahydroquinoline backbone, benzoyl group (C=O at ~170 ppm), and sulfonamide protons (δ 3.0–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₂₆H₂₅N₂O₃S) and isotopic patterns .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions in the solid state .

Q. What are the key functional groups in this compound that influence its reactivity and biological activity?

- Tetrahydroquinoline core : Provides rigidity and π-stacking potential for target binding .

- Benzoyl group : Enhances lipophilicity and stabilizes interactions via aromatic stacking .

- Sulfonamide (-SO₂NH-) : Critical for hydrogen bonding with biological targets (e.g., enzymes or receptors) .

- p-Tolyl substituent : Modulates electronic effects and enhances metabolic stability compared to halogenated analogs .

Q. What are the recommended storage conditions and stability considerations for this compound?

Store under inert gas (argon) at –20°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture or heat (>40°C), as sulfonamides are prone to hydrolysis under acidic/basic conditions .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch compound variability .

- Comparative SAR studies : Evaluate analogs (e.g., fluorophenyl vs. p-tolyl derivatives) to isolate substituent effects .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., thiophene-sulfonamide derivatives) to identify trends in potency or selectivity .

Q. What computational methods are suitable for studying the binding interactions of this compound with biological targets?

- Molecular docking : Predict binding poses in enzyme active sites (e.g., carbonic anhydrase IX) using AutoDock Vina or Schrödinger Suite .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .

- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with inhibitory activity .

Q. How does the presence of the p-tolyl group affect the compound’s pharmacokinetic properties compared to analogs with different substituents?

- Lipophilicity : The methyl group in p-tolyl increases logP vs. fluoro or chloro analogs, enhancing membrane permeability .

- Metabolic stability : p-Tolyl reduces oxidative metabolism by cytochrome P450 enzymes compared to electron-deficient substituents (e.g., -CF₃) .

- Solubility : Lower aqueous solubility than polar derivatives (e.g., -SO₂NH₂), necessitating formulation with co-solvents (e.g., DMSO/PEG) .

Q. What strategies can optimize the yield of the final product in the synthesis of this compound, particularly during the benzoylation step?

- Stepwise addition : Introduce benzoyl chloride slowly to minimize side reactions (e.g., dimerization) .

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- In situ monitoring : Employ TLC or HPLC to track reaction progress and terminate at ~90% conversion to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.